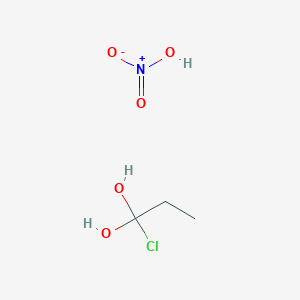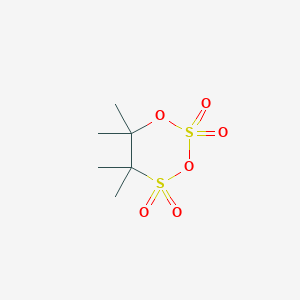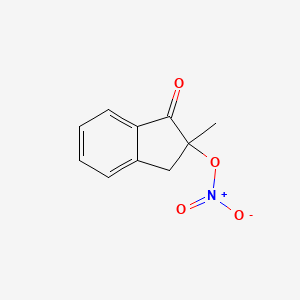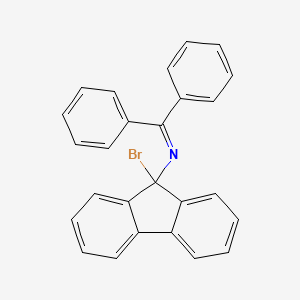![molecular formula C7H19NOSi B14293260 1-Butanamine, 4-[(trimethylsilyl)oxy]- CAS No. 122882-41-1](/img/structure/B14293260.png)
1-Butanamine, 4-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, 4-[(trimethylsilyl)oxy]- is an organic compound that features a butanamine backbone with a trimethylsilyl group attached to the oxygen atom. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanamine, 4-[(trimethylsilyl)oxy]- can be synthesized through a multi-step process involving the protection of the amine group and subsequent silylation. The typical synthetic route involves:
Protection of the amine group: The amine group of 1-butanamine is protected using a suitable protecting group such as a carbamate or a benzyl group.
Silylation: The protected amine is then reacted with a trimethylsilylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine to introduce the trimethylsilyl group.
Deprotection: The protecting group is removed under mild conditions to yield 1-Butanamine, 4-[(trimethylsilyl)oxy]-.
Industrial Production Methods: Industrial production of 1-Butanamine, 4-[(trimethylsilyl)oxy]- typically involves large-scale silylation reactions using automated reactors to ensure consistent product quality and yield. The process is optimized for efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Butanamine, 4-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Oxidized derivatives such as butanone or butanoic acid.
Reduction: Reduced forms like butanol.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Butanamine, 4-[(trimethylsilyl)oxy]- has several applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanamine, 4-[(trimethylsilyl)oxy]- involves its interaction with molecular targets through its trimethylsilyl group. This group can act as a protecting group, preventing unwanted reactions and facilitating selective transformations. The compound’s effects are mediated through pathways involving silylation and desilylation reactions.
Comparison with Similar Compounds
1-Butanamine: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
Trimethylsilyl chloride: Used as a silylating agent but does not have the butanamine backbone.
4-[(Trimethylsilyl)oxy]butanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness: 1-Butanamine, 4-[(trimethylsilyl)oxy]- is unique due to the presence of both the butanamine backbone and the trimethylsilyl group, which confer distinct chemical reactivity and versatility in synthetic applications.
Properties
CAS No. |
122882-41-1 |
|---|---|
Molecular Formula |
C7H19NOSi |
Molecular Weight |
161.32 g/mol |
IUPAC Name |
4-trimethylsilyloxybutan-1-amine |
InChI |
InChI=1S/C7H19NOSi/c1-10(2,3)9-7-5-4-6-8/h4-8H2,1-3H3 |
InChI Key |
LDNHMLRKFLFPIV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)








![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)

![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)

